molecular formula C15H22N2O B2779241 7-[(Dimethylamino)methyl]-2,2,4-trimethyl-1,2-dihydroquinolin-6-ol CAS No. 300690-44-2

7-[(Dimethylamino)methyl]-2,2,4-trimethyl-1,2-dihydroquinolin-6-ol

Cat. No.: B2779241
CAS No.: 300690-44-2
M. Wt: 246.354
InChI Key: HHMUJCRASAIBQC-UHFFFAOYSA-N
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Description

Historical Development of Dihydroquinoline Research

Dihydroquinolines, characterized by a partially hydrogenated quinoline core, have evolved from early synthetic curiosities to pharmacologically relevant scaffolds. Initial work in the mid-20th century focused on their utility as antioxidants and polymer stabilizers, exemplified by derivatives like 2,2,4-trimethyl-1,2-dihydroquinoline (TMDHQ) . The 1980s marked a paradigm shift with the discovery of dihydroquinoline-based cardiotonic agents, spurring interest in their medicinal applications. More recently, advances in catalytic asymmetric synthesis have enabled the production of enantiomerically pure dihydroquinolines, facilitating structure-activity relationship (SAR) studies in drug discovery .

Current Academic Interest in Phenolic Mannich Base Dihydroquinolines

Phenolic Mannich base dihydroquinolines represent a convergence of three pharmacologically significant motifs:

  • The dihydroquinoline core, which enhances metabolic stability compared to fully aromatic quinolines .
  • Phenolic hydroxyl groups, enabling hydrogen bonding and antioxidant activity .
  • Mannich base side chains, which improve solubility and enable targeted delivery through protonation in acidic microenvironments .

Recent studies highlight their dual functionality as both bioactive agents and synthetic intermediates. For instance, embelin-derived dihydroquinolines demonstrate cardioprotective effects through modulation of oxidative stress pathways , while Mannich base modifications in analogous structures enhance binding to enzymatic targets like aldehyde dehydrogenase 1A1 (ALDH1A1) .

Table 1: Recent Advances in Phenolic Mannich Base Dihydroquinoline Research

Study Focus Key Findings Biological Activity Source
Embelin derivative synthesis AgOTf-catalyzed Knoevenagel/addition/cyclization Cardioprotective (H9c2 cells)
ALDH1A1 inhibition X-ray crystallography & molecular docking Anticancer (MDA-MB-231 cells)
Mannich base optimization Bronsted acid-catalyzed three-component reaction Antimicrobial, anti-inflammatory

Research Significance in Medicinal Chemistry

The structural plasticity of 7-[(dimethylamino)methyl]-2,2,4-trimethyl-1,2-dihydroquinolin-6-ol makes it a versatile candidate for multitarget drug design:

  • Phenolic moiety : Confers radical scavenging capacity, potentially mitigating oxidative stress in neurodegenerative and cardiovascular diseases .
  • Dimethylaminomethyl group : Enhances blood-brain barrier permeability, suggesting CNS applications .
  • Trimethyl-dihydroquinoline core : Provides steric protection against cytochrome P450-mediated oxidation, improving pharmacokinetic profiles .

Notably, its isosteric relationship to clinical candidates like amodiaquine underscores potential repurposing opportunities for antimalarial or anticancer therapies .

Knowledge Gaps and Research Opportunities

Critical unanswered questions include:

  • Stereoelectronic effects : How do substituent patterns on the dihydroquinoline ring influence conformational locking and target engagement?
  • Metabolic fate : Limited data exist on phase I/II metabolism, particularly glucuronidation of the phenolic hydroxyl .
  • Polypharmacology potential : Unexplored interactions with non-cancer targets (e.g., ion channels, GPCRs).

Emerging opportunities lie in hybridizing this scaffold with bioactive fragments (e.g., chalcones, coumarins) to exploit synergistic effects, as demonstrated in recent embelin hybrid studies .

Academic Investigation Objectives

Priority research directions for this compound include:

  • Synthetic methodology development :
    • Photocatalytic C-H functionalization for late-stage diversification
    • Continuous flow synthesis to improve scalability
  • Biological characterization :

    • High-throughput screening against the NCI-60 cancer cell panel
    • Transcriptomic profiling to identify mechanism-of-action pathways
  • Computational modeling :

    • Molecular dynamics simulations of target binding kinetics
    • Quantitative structure-activity relationship (QSAR) modeling for toxicity prediction

Table 2: Proposed Research Timeline

Objective Year 1 Year 2 Year 3
Synthetic Optimization Route scouting Gram-scale synthesis Library diversification
Biological Screening In vitro cytotoxicity Target deconvolution In vivo efficacy models
Computational Analysis Docking studies MD simulations QSAR model validation

Properties

IUPAC Name

7-[(dimethylamino)methyl]-2,2,4-trimethyl-1H-quinolin-6-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O/c1-10-8-15(2,3)16-13-6-11(9-17(4)5)14(18)7-12(10)13/h6-8,16,18H,9H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHMUJCRASAIBQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(NC2=C1C=C(C(=C2)CN(C)C)O)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[(Dimethylamino)methyl]-2,2,4-trimethyl-1,2-dihydroquinolin-6-ol typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the alkylation of 2,2,4-trimethyl-1,2-dihydroquinolin-6-ol with dimethylamine in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as using environmentally friendly solvents and catalysts, are increasingly being adopted in industrial settings .

Chemical Reactions Analysis

Types of Reactions

7-[(Dimethylamino)methyl]-2,2,4-trimethyl-1,2-dihydroquinolin-6-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

7-[(Dimethylamino)methyl]-2,2,4-trimethyl-1,2-dihydroquinolin-6-ol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals .

Mechanism of Action

The mechanism of action of 7-[(Dimethylamino)methyl]-2,2,4-trimethyl-1,2-dihydroquinolin-6-ol involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes and receptors, affecting various biochemical processes. For example, it may interact with metal ions, influencing their cellular distribution and activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

A comparative analysis of structurally related quinoline derivatives is provided below, emphasizing substituent effects and functional properties.

Compound Name Core Structure Substituents Molecular Formula Molar Mass (g/mol) Key Properties/Applications
7-[(Dimethylamino)methyl]-2,2,4-trimethyl-1,2-dihydroquinolin-6-ol (QY-7140) 1,2-Dihydroquinoline - 2,2,4-Trimethyl
- 7-(Dimethylamino)methyl
C₁₅H₂₂N₂O 246.35 Research chemical; potential bioactive scaffold due to aminoalkyl modification .
2,2,4-Trimethyl-1,2-dihydroquinolin-6-ol (TQ-NAC) 1,2-Dihydroquinoline - 2,2,4-Trimethyl C₁₂H₁₅NO 189.25 Forms quinone imine metabolites upon oxidation; studied for conjugation with NAC (antioxidant) .
7-[(Dimethylamino)methyl]-2,2,4-trimethyl-1,2,3,4-tetrahydroquinolin-6-ol (QZ-7737) 1,2,3,4-Tetrahydroquinoline - 2,2,4-Trimethyl
- 7-(Dimethylamino)methyl
C₁₅H₂₄N₂O 248.37 Reduced dihydro ring enhances stability; potential pharmacological applications .
2-(Dimethylamino)quinolin-8-ol (QZ-0501) Quinoline - 2-(Dimethylamino)
- 8-Hydroxy
C₁₁H₁₂N₂O 188.23 Fluorescent probe candidate due to aromatic amine and hydroxyl groups .
Ethoxyquin (EQ) 1,2-Dihydroquinoline - 6-Ethoxy
- 2,2,4-Trimethyl
C₁₃H₁₅NO 201.27 Antioxidant; metabolizes to TQ-NAC-like structures via ethyl cleavage .

Key Findings from Comparative Studies

For example, TQ-NAC forms aminyl radicals during photolysis (quantum yield ≤ 0.001 in oxygenated conditions) , but QY-7140’s dimethylamino group may stabilize intermediates, reducing radical formation. The tetrahydroquinoline derivative (QZ-7737) exhibits higher stability than QY-7140 due to saturation of the heterocyclic ring, making it less prone to oxidation .

Synthetic Pathways: QY-7140 and QZ-7737 share synthetic routes involving condensation of dimethylaminoalkyl precursors with substituted quinoline intermediates . In contrast, TQ-NAC is generated via electrochemical oxidation of ethoxyquin followed by conjugation with N-acetylcysteine (NAC) .

Biological and Industrial Relevance: Ethoxyquin derivatives (e.g., TQ-NAC) are studied for antioxidant metabolism in aquaculture, while QY-7140 and its analogs are explored as fluorescent probes or bioactive scaffolds due to their tunable electronic properties .

Biological Activity

7-[(Dimethylamino)methyl]-2,2,4-trimethyl-1,2-dihydroquinolin-6-ol (commonly referred to as DHQ) is a compound with significant biological activity, particularly in the context of oxidative stress and inflammation. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

  • Molecular Formula : C15_{15}H22_{22}N2_{2}O
  • Molecular Weight : 246.35 g/mol
  • CAS Number : 300690-44-2
  • Structure : The compound features a dihydroquinoline backbone with a dimethylaminomethyl substituent that plays a crucial role in its biological activity.

Research indicates that DHQ exhibits antioxidant and anti-inflammatory properties. It has been shown to:

  • Reduce Oxidative Stress : DHQ decreases levels of reactive oxygen species (ROS) and enhances the activity of antioxidant enzymes.
  • Inhibit Inflammation : The compound reduces pro-inflammatory cytokines and modulates the NF-κB signaling pathway.
  • Protect Against Apoptosis : It lowers the activity of caspases involved in apoptotic pathways, thereby promoting cell survival under stress conditions.

Hepatoprotective Effects

A study investigated the effects of DHQ on liver injury induced by acetaminophen in rats. Key findings include:

  • Oxidative Stress Reduction : DHQ administration led to decreased levels of 8-hydroxy-2-deoxyguanosine and 8-isoprostane, markers of oxidative damage.
  • Inflammatory Response Modulation : The treatment resulted in reduced mRNA levels of pro-inflammatory cytokines and immunoglobulin G.
  • Caspase Activity Inhibition : DHQ significantly inhibited the activities of caspase-3, caspase-8, and caspase-9, which are critical mediators in apoptosis .

Antioxidant Activity

The compound's ability to scavenge free radicals was demonstrated through various assays:

  • DPPH Assay : DHQ showed significant scavenging activity against DPPH radicals.
  • ABTS Assay : Similar results were observed in the ABTS assay, confirming its potent antioxidant capacity.

Case Studies

StudyModelFindings
Acetaminophen-Induced Liver InjuryRatsReduced oxidative stress markers and improved liver function tests following DHQ treatment .
In Vitro Antioxidant ActivityCell LinesSignificant reduction in ROS levels upon DHQ exposure, indicating protective effects against oxidative damage .

Therapeutic Potential

Given its biological activities, DHQ has potential applications in:

  • Liver Disease Management : Its hepatoprotective properties suggest it could be beneficial for patients with liver conditions exacerbated by oxidative stress.
  • Anti-inflammatory Therapies : The modulation of inflammatory pathways positions DHQ as a candidate for treating chronic inflammatory diseases.

Q & A

Q. What are the optimal synthetic routes for 7-[(Dimethylamino)methyl]-2,2,4-trimethyl-1,2-dihydroquinolin-6-ol, and how can reaction conditions be optimized?

Methodological Answer: The synthesis of quinoline derivatives often involves Vilsmeier-Haack-type reagents for formylation or acetylation steps, as demonstrated in the preparation of 2-chloro-3-formyl quinolines . For the target compound, a plausible route includes:

  • Step 1: Formation of the dihydroquinoline core via cyclization using LiAlH₄ for selective reduction of ketones or amides, as seen in similar tetrahydroquinoline syntheses .
  • Step 2: Introduction of the dimethylaminomethyl group via nucleophilic substitution or reductive amination.
  • Optimization: Reaction parameters (temperature, solvent polarity, and stoichiometry) should be systematically varied. Use HPLC or GC-MS to monitor intermediate purity .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR (in DMSO-d₆ or CDCl₃) to confirm substitution patterns and stereochemistry.
  • High-Resolution Mass Spectrometry (HRMS): For molecular formula validation.
  • Chromatography: Reverse-phase HPLC with UV detection (λ = 254–280 nm) to assess purity. Use C18 columns and gradient elution (water/acetonitrile with 0.1% TFA) .
  • X-ray Crystallography: If single crystals are obtainable, this provides unambiguous structural confirmation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound across studies?

Methodological Answer:

  • Meta-Analysis: Systematically review literature to identify variables (e.g., assay conditions, cell lines, compound purity). Use tools like PRISMA guidelines for transparency .
  • Dose-Response Studies: Re-evaluate activity across a broader concentration range (e.g., 0.1–100 µM) to identify non-linear effects.
  • Mechanistic Profiling: Conduct target engagement assays (e.g., SPR, ITC) to confirm binding affinities and rule out off-target effects .
  • Data Normalization: Account for batch-to-batch variability by including internal controls (e.g., reference inhibitors) in all experiments .

Q. What theoretical frameworks guide the design of experiments to study the environmental fate of this compound?

Methodological Answer:

  • Conceptual Framework: Align with the "Source-to-Exposure" model outlined in Project INCHEMBIOL, which integrates physicochemical properties (logP, pKa) and environmental partitioning .
  • Experimental Design:
    • Abiotic Studies: Assess hydrolysis (pH 4–9, 25–50°C) and photolysis (UV-Vis irradiation).
    • Biotic Studies: Use OECD 301F biodegradation tests with activated sludge.
    • Modeling: Apply fugacity models (e.g., EQC Level III) to predict distribution in air, water, and soil .

Q. How can computational methods be leveraged to predict the compound’s interactions with biological targets?

Methodological Answer:

  • Molecular Docking: Use AutoDock Vina or Schrödinger Suite to screen against protein databases (e.g., PDB). Validate with MD simulations (NAMD/GROMACS) to assess binding stability .
  • QSAR Modeling: Train models on datasets of structurally related quinolines to predict ADMET properties. Ensure applicability domain adherence to avoid extrapolation errors .
  • Free Energy Perturbation (FEP): Calculate binding free energy differences for analogs to prioritize synthetic targets .

Q. What strategies mitigate challenges in achieving enantiomeric purity during synthesis?

Methodological Answer:

  • Chiral Catalysis: Employ asymmetric hydrogenation with Ru-BINAP catalysts or organocatalysts (e.g., proline derivatives) for stereocontrol .
  • Chromatographic Resolution: Use chiral stationary phases (e.g., Chiralpak AD-H) for preparative HPLC separation.
  • Crystallization-Induced Diastereomer Transformation (CIDT): Convert racemic mixtures to diastereomeric salts using chiral resolving agents (e.g., tartaric acid) .

Data Contradiction and Validation

Q. How should researchers address discrepancies in reported solubility and stability data?

Methodological Answer:

  • Standardized Protocols: Follow OECD 105 guidelines for solubility testing (shake-flask method, 24 h equilibration).
  • Stability Profiling: Use accelerated stability studies (40°C/75% RH for 6 months) with LC-MS to track degradation products.
  • Interlaboratory Comparisons: Participate in round-robin studies to harmonize methodologies and reduce instrument bias .

Q. What experimental controls are critical for validating the compound’s purported antioxidant activity?

Methodological Answer:

  • Positive Controls: Include Trolox or ascorbic acid in DPPH/ABTS assays.
  • Negative Controls: Test solvent (e.g., DMSO) effects at all concentrations.
  • Cell-Based Assays: Measure ROS levels (e.g., H₂DCFDA probe) in relevant cell lines (e.g., HEK293) with and without pre-treatment with N-acetylcysteine to confirm specificity .

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